

# 4-Fluoro-3,5-dimethylbenzoic acid chemical properties

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## Compound of Interest

Compound Name: 4-Fluoro-3,5-dimethylbenzoic acid

Cat. No.: B2895691

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An In-depth Technical Guide to **4-Fluoro-3,5-dimethylbenzoic Acid**: Properties, Synthesis, and Applications

## Introduction

**4-Fluoro-3,5-dimethylbenzoic acid** (CAS No. 120512-59-6) is a synthetically valuable aromatic carboxylic acid. As a fluorinated organic building block, it holds significant interest for researchers and development professionals in the pharmaceutical, agrochemical, and material science sectors. The strategic placement of a fluorine atom and two methyl groups on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity in derivative molecules.<sup>[1][2]</sup> These characteristics are highly sought after in modern drug discovery, where fine-tuning pharmacokinetic and pharmacodynamic profiles is a critical objective.<sup>[1]</sup>

This guide provides a comprehensive overview of the core chemical properties, validated synthetic methodologies, characteristic reactivity, and key applications of **4-Fluoro-3,5-dimethylbenzoic acid**. The content is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound in their work.

## Core Chemical & Physical Properties

The fundamental properties of **4-Fluoro-3,5-dimethylbenzoic acid** are summarized below. This data is essential for determining appropriate reaction conditions, solvent selection, and

purification strategies.

Property	Value	Reference(s)
CAS Number	120512-59-6	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO <sub>2</sub>	[3][4]
Molecular Weight	168.17 g/mol	[3][4]
Melting Point	170-173 °C	[4]
Appearance	White to off-white solid	[3]
IUPAC Name	4-fluoro-3,5-dimethylbenzoic acid	[4]
SMILES	<chem>CC1=CC(=CC(=C1F)C)C(=O)O</chem>	[4]
InChIKey	MIKQQYBBVDHPST-UHFFFAOYSA-N	[4][5]

## Spectroscopic Profile

Spectroscopic analysis is critical for structure verification and purity assessment. While raw spectra are lot-specific, the expected characteristics for **4-Fluoro-3,5-dimethylbenzoic acid** are as follows. Several chemical suppliers confirm the availability of spectral data for this compound.[6][7]

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to be relatively simple. The two equivalent methyl groups (-CH<sub>3</sub>) at positions 3 and 5 should appear as a singlet around 2.3 ppm. The two equivalent aromatic protons (-CH) at positions 2 and 6 will also produce a singlet, typically further downfield. The acidic proton of the carboxylic acid group (-COOH) will be a broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will show distinct signals for the methyl carbons, the quaternary aromatic carbons (including the one bonded to fluorine, which will exhibit C-F coupling), the protonated aromatic carbons, and the carbonyl carbon of the carboxylic acid.

- $^{19}\text{F}$  NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of an aryl fluoride.
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}]^+$  corresponding to the molecular weight (168.17) would be prominent. Predicted collision cross-section (CCS) values for various adducts, such as  $[\text{M}+\text{H}]^+$  ( $m/z$  169.06593) and  $[\text{M}-\text{H}]^-$  ( $m/z$  167.05137), can aid in identification.[8]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (typically  $\sim 2500\text{--}3300\text{ cm}^{-1}$ ), a sharp C=O stretch around  $1700\text{ cm}^{-1}$ , and C-F stretching vibrations in the fingerprint region.

## Synthesis Methodologies: A Field-Proven Approach

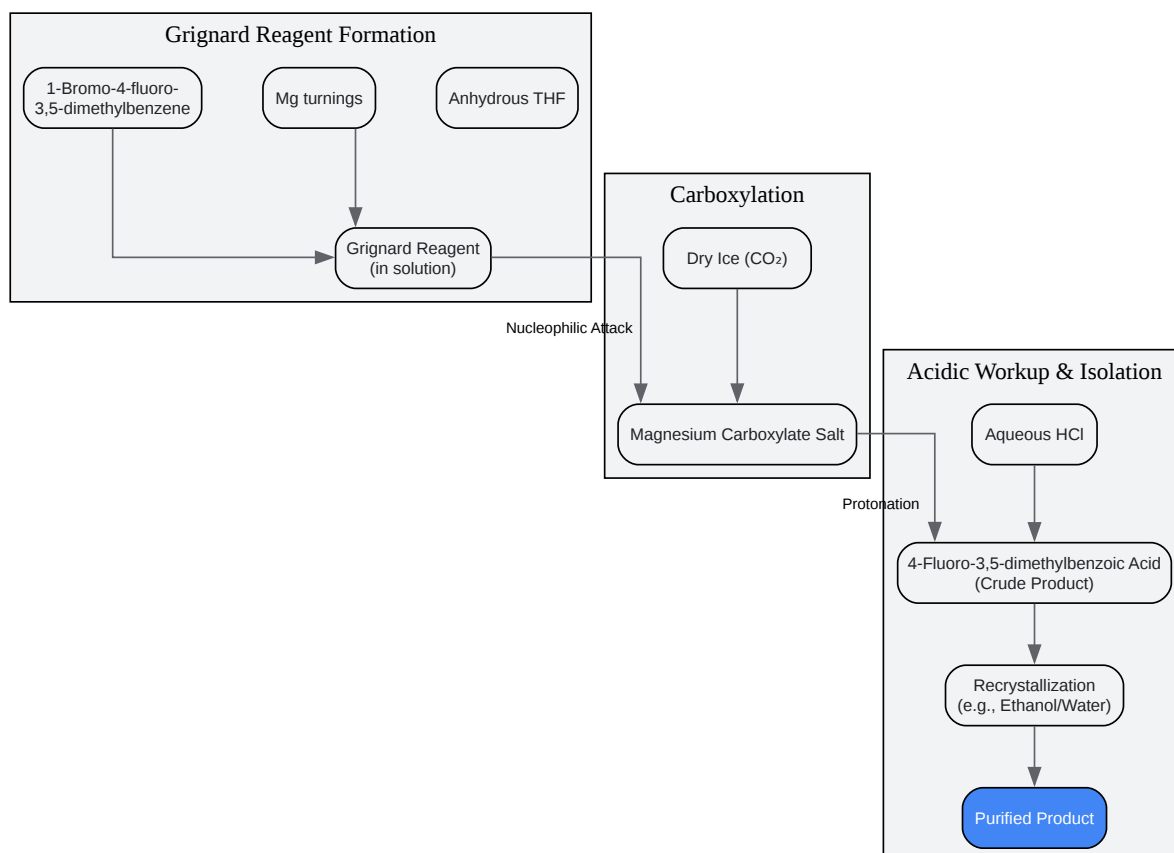
While multiple synthetic routes to substituted benzoic acids exist, one of the most reliable and versatile methods is the carboxylation of a Grignard reagent. This approach offers high yields and is adaptable to scale-up operations. The logical precursor for this synthesis is 1-Bromo-4-fluoro-3,5-dimethylbenzene (CAS 99725-44-7), a commercially available starting material.[9]

## Rationale for Method Selection

The Grignard reaction is a cornerstone of C-C bond formation.[10] Its utility in converting aryl halides to carboxylic acids via reaction with carbon dioxide (dry ice) is well-documented.[10] The key advantages are:

- High Reactivity: Grignard reagents are potent nucleophiles, readily attacking the electrophilic carbon of  $\text{CO}_2$ .
- Accessibility of Reagents: Magnesium turnings and dry ice are common, inexpensive laboratory reagents.
- Chemoselectivity: The C-Br bond is significantly more reactive towards magnesium insertion than the C-F bond or the C-H bonds of the methyl groups, ensuring the reaction proceeds at the desired position.[10]

## Experimental Workflow: Grignard Carboxylation



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Caption: Synthesis of **4-Fluoro-3,5-dimethylbenzoic acid** via Grignard carboxylation.

## Detailed Protocol

**Self-Validation & Trustworthiness:** This protocol requires strict anhydrous conditions. The initiation of the Grignard reaction (visualized by bubbling or heat) is a critical self-validating step. Failure to initiate indicates the presence of moisture or impure reagents.

- Apparatus & Reagent Preparation:
  - All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
  - Magnesium turnings should be fresh or briefly ground in a mortar to expose a fresh surface.
  - Anhydrous tetrahydrofuran (THF) is the solvent of choice. It must be dried over a suitable agent like sodium/benzophenone or obtained from a solvent purification system.
- Grignard Reagent Formation:
  - To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
  - Add a small volume of anhydrous THF, just enough to cover the magnesium. Add a crystal of iodine to help initiate the reaction.
  - Dissolve 1-Bromo-4-fluoro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
  - Add a small portion of the bromide solution to the magnesium suspension. Gentle heating or sonication may be required to initiate the reaction. Initiation is confirmed by the disappearance of the iodine color and gentle refluxing.
  - Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
- Carboxylation:
  - In a separate, larger flask, place an excess of crushed dry ice (solid CO<sub>2</sub>).

- Cool the Grignard reagent solution to room temperature and then slowly transfer it via cannula onto the crushed dry ice with vigorous stirring. Causality: A large excess of CO<sub>2</sub> is used to minimize the side reaction where the Grignard reagent attacks the initially formed carboxylate salt to form a ketone.
- Allow the mixture to warm to room temperature, during which the excess CO<sub>2</sub> will sublime.
- Workup and Purification:
  - Slowly quench the reaction mixture by adding cold 1 M aqueous HCl. Stir until all solids have dissolved. This step protonates the magnesium carboxylate salt to form the desired carboxylic acid.
  - Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure **4-Fluoro-3,5-dimethylbenzoic acid**.

## Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by its carboxylic acid functional group. This group is a versatile handle for constructing more complex molecules, particularly amides and esters, which are prevalent in pharmaceuticals.

### Key Reaction: Amide Bond Formation

Amidation is a fundamental transformation in drug development. The carboxylic acid can be activated and coupled with a primary or secondary amine to form a stable amide linkage.

### Protocol: EDC/HOBt-Mediated Amide Coupling

Expertise & Causality: Direct reaction of a carboxylic acid and an amine requires very high temperatures and is often inefficient. The use of coupling agents like EDC (a carbodiimide) and an additive like HOBt is the modern standard. EDC activates the carboxyl group, making it

highly electrophilic. HOBt acts as a catalyst and suppresses side reactions, particularly racemization if chiral amines are used, leading to a cleaner reaction and higher yield.

- Reaction Setup:
  - Dissolve **4-Fluoro-3,5-dimethylbenzoic acid** (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
  - Cool the solution to 0 °C in an ice bath.
- Activation:
  - Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the cooled solution. Stir for 15-20 minutes to allow for the formation of the activated HOBt-ester intermediate.
- Amine Addition:
  - Add the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.
- Reaction Progression:
  - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup and Purification:
  - Dilute the reaction mixture with the solvent used (e.g., DCM).
  - Wash sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
  - Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.

## Applications in Research and Development

The unique substitution pattern of **4-Fluoro-3,5-dimethylbenzoic acid** makes it a valuable intermediate for several high-value applications.

- **Pharmaceutical Synthesis:** The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism) and binding affinity (through favorable electronic interactions).[2] This building block is ideal for synthesizing novel inhibitors, receptor agonists/antagonists, and other active pharmaceutical ingredients (APIs) where tuning lipophilicity is key.[1]
- **Agrochemicals:** Similar to pharmaceuticals, the fluorinated moiety can enhance the potency and environmental persistence of herbicides and fungicides, leading to more effective crop protection agents.[1]
- **Material Science:** The rigid, functionalized aromatic core can be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are required.[1]

## Safety and Handling

Proper handling of **4-Fluoro-3,5-dimethylbenzoic acid** is essential to ensure laboratory safety. The compound is classified as an irritant.[3]

- **Hazard Statements:** Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][11]
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12]
- **First Aid:**



- Skin Contact: Immediately wash with plenty of soap and water. Seek medical advice if irritation persists.[3]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]
- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**4-Fluoro-3,5-dimethylbenzoic acid** is a highly functionalized building block with significant potential for innovation in the life sciences and material sciences. Its distinct combination of a reactive carboxylic acid handle, metabolically robust fluorine substituent, and modulating methyl groups provides a powerful tool for chemists and researchers. Understanding its core properties, employing reliable synthetic protocols, and adhering to strict safety measures will enable its effective and safe application in the development of next-generation chemical entities.

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## References

- 1. nbinnno.com [nbinnno.com]
- 2. nbinnno.com [nbinnno.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 4-Fluoro-3,5-dimethylbenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. 4-Fluoro-3,5-dimethylbenzoic acid, 120512-59-6-Amadis Chemical [amadischem.com]

- 6. 4-FLUORO-3,5-DIMETHYLBENZOIC ACID(120512-59-6) 1H NMR [m.chemicalbook.com]
- 7. 120512-59-6|4-Fluoro-3,5-dimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. PubChemLite - 4-fluoro-3,5-dimethylbenzoic acid (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
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